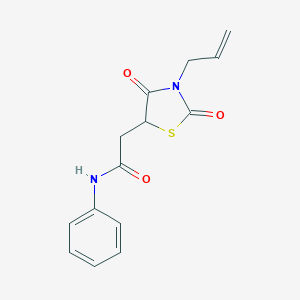

2-(3-allyl-2,4-dioxothiazolidin-5-yl)-N-phenylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(3-allyl-2,4-dioxothiazolidin-5-yl)-N-phenylacetamide is a synthetic compound that belongs to the thiazolidinedione family. It has been extensively studied for its potential therapeutic applications in various diseases.

Applications De Recherche Scientifique

Antioxidant Properties

A derivative of 2-(3-allyl-2,4-dioxothiazolidin-5-yl)-N-phenylacetamide, specifically 2-(2,4-dioxothiazolidin-5-ylidene)-N-(5-mercapto-[1,3,4]thiadiazol-2-yl)acetamide, showcased significant antioxidant activity, demonstrating a radical scavenging ability of 88.9% which is comparable to ascorbic acid (92.7%). The compound's experimentally calculated IC50 value was 43.1 µM, which is lower than that of ascorbic acid (50.5 µM), indicating its high antioxidant efficacy (Lelyukh et al., 2021).

Cytotoxic Activity

Novel derivatives of 2-(3-allyl-2,4-dioxothiazolidin-5-yl)-N-phenylacetamide were synthesized and evaluated for cytotoxic activity against human breast cell line MCF-7. The derivatives exhibited varying degrees of cytotoxicity, with some demonstrating considerable activity. This highlights the potential of these compounds as cytotoxic agents (Kolluri et al., 2020).

Hypoglycemic Activity

Several derivatives of 2-(3-allyl-2,4-dioxothiazolidin-5-yl)-N-phenylacetamide have shown significant hypoglycemic activity in animal models, indicating their potential use in managing blood sugar levels. Histopathological studies confirmed the non-toxic nature of these derivatives, reinforcing their therapeutic potential (Nikaljea et al., 2012).

Antibacterial Activity

Derivatives of 2-(3-allyl-2,4-dioxothiazolidin-5-yl)-N-phenylacetamide were synthesized and exhibited notable antibacterial activity, particularly against Gram-positive bacterial strains. The structure-activity relationship suggested that the presence of electron-withdrawing substituents in the phenyl ring enhances the antibacterial efficacy (Trotsko et al., 2018).

Antifungal and Anti-inflammatory Properties

Synthesized compounds from the 2-(3-allyl-2,4-dioxothiazolidin-5-yl)-N-phenylacetamide series showed remarkable antifungal activity, particularly against C. albicans. Some compounds also displayed anti-inflammatory properties, indicating their potential in treating related conditions (Shaikh et al., 2015).

Propriétés

IUPAC Name |

2-(2,4-dioxo-3-prop-2-enyl-1,3-thiazolidin-5-yl)-N-phenylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3S/c1-2-8-16-13(18)11(20-14(16)19)9-12(17)15-10-6-4-3-5-7-10/h2-7,11H,1,8-9H2,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQTDNRUKTACVGG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=O)C(SC1=O)CC(=O)NC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{(5Z)-5-[4-(dimethylamino)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-phenylpropanamide](/img/structure/B352474.png)

![5-(4-bromophenyl)-3-methyl-4-(4-nitrophenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B352475.png)

![3-methyl-5-(4-methylphenyl)-4-(3-nitrophenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B352478.png)

![3-methyl-5-(4-methylphenyl)-4-(4-nitrophenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B352480.png)

![2-[2,4-dioxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-5-yl]-N-phenylacetamide](/img/structure/B352485.png)

![3-{[3-(4-Carboxybenzyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid](/img/structure/B352489.png)

![4-{[3-(4-Carboxybenzyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid](/img/structure/B352490.png)

![4-{[5-(Naphthylamino)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoic acid](/img/structure/B352495.png)

![3-({3-[4-(Ethoxycarbonyl)benzyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoic acid](/img/structure/B352497.png)

![(1-(4-(o-tolyloxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B352499.png)

![1-(2-Methoxyphenyl)-4-[1-(2-nitrobenzyl)piperidin-4-yl]piperazine](/img/structure/B352524.png)